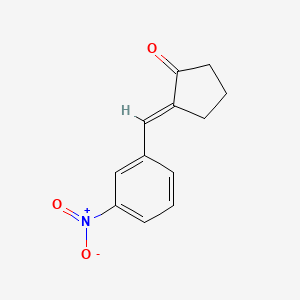

2-(3-Nitrobenzylidene)cyclopentanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2E)-2-[(3-nitrophenyl)methylidene]cyclopentan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c14-12-6-2-4-10(12)7-9-3-1-5-11(8-9)13(15)16/h1,3,5,7-8H,2,4,6H2/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RILSEHNFNGMDTL-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Context and Early Syntheses of Arylidenecyclopentanones

The synthesis of arylidenecyclopentanones is deeply rooted in the foundational reactions of organic chemistry. The primary method for creating this class of compounds is the Claisen-Schmidt condensation, a reliable and well-established reaction. wikipedia.orgtaylorandfrancis.com This reaction is a specific type of crossed aldol (B89426) condensation that has been a cornerstone of organic synthesis for over a century.

The groundwork for this reaction was laid by chemists Rainer Ludwig Claisen and J. Gustav Schmidt, who independently published their findings on the condensation of ketones with aldehydes in 1880 and 1881. wikipedia.org The Claisen-Schmidt condensation specifically involves the reaction between an aldehyde or ketone that has an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org In the context of 2-(3-Nitrobenzylidene)cyclopentanone, cyclopentanone (B42830) provides the necessary α-hydrogens, making it the nucleophilic component after deprotonation, while 3-nitrobenzaldehyde (B41214), lacking α-hydrogens, acts as the electrophile.

The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent. rjptonline.orgresearchgate.net The base facilitates the formation of an enolate from the cyclopentanone, which then attacks the carbonyl carbon of the 3-nitrobenzaldehyde. The subsequent intermediate readily undergoes dehydration to yield the stable α,β-unsaturated ketone product. The general mechanism is valued for its efficiency and is often used to produce quantitative yields. wikipedia.org

Table 1: General Scheme of the Claisen-Schmidt Condensation

| Reactant 1 (Ketone) | Reactant 2 (Aromatic Aldehyde) | Catalyst/Conditions | Product (α,β-Unsaturated Ketone) |

|---|

Significance of Nitrobenzylidene Moiety in Chemical Research

The nitrobenzylidene moiety is a crucial component that imparts specific and potent characteristics to a molecule. The nitro group (-NO₂) is a versatile and unique functional group in medicinal chemistry and materials science. nih.gov It is a strong electron-withdrawing group, which significantly influences the electronic properties, reactivity, and biological activity of the parent molecule.

Chalcones containing a nitro group have garnered continuous interest from chemists and biochemists due to their wide range of applications, particularly in medicinal chemistry. mdpi.com Research has demonstrated that the presence and position of the nitro group on the aromatic ring can lead to significant pharmacological properties. researchgate.net These nitro-substituted chalcones have been investigated for a variety of biological activities. mdpi.comresearchgate.net For instance, different isomers (ortho, meta, or para-nitro substituted) have been shown to exhibit varying degrees of anti-inflammatory effects. researchgate.net

The electron-withdrawing nature of the nitro group can enhance the molecule's ability to act as a Michael acceptor, a key interaction mechanism for many biologically active compounds. This has led to the exploration of nitro-substituted chalcones as potential therapeutic agents. rjptonline.orgresearchgate.net Beyond medicine, nitro chalcones are also utilized as intermediates for synthesizing various heterocyclic compounds like quinolines and indoles, and find applications as chemosensors for anion sensing. mdpi.com

Table 2: Reported Biological Activities of Nitro-Substituted Chalcones

| Biological Activity | Description | Reference(s) |

|---|---|---|

| Antimicrobial | Activity against various bacterial and fungal strains. | rjptonline.org, researchgate.net, researchgate.net |

| Anti-inflammatory | Reduction of inflammation, with activity dependent on the nitro group's position. | researchgate.net, mdpi.com |

| Antitumor/Cytotoxic | Efficacy against various cancer cell lines. | mdpi.com, researchgate.net |

| Antihyperglycemic | Potential to lower blood sugar levels. | mdpi.com, researchgate.net |

| Vasorelaxant | Ability to relax blood vessels. | researchgate.net |

Current Research Directions and Academic Relevance of the Compound Class

Classical Condensation Approaches

The cornerstone of synthesizing this compound and its derivatives lies in the formation of the carbon-carbon double bond between the cyclopentanone (B42830) ring and the aromatic aldehyde. This is classically achieved through base-catalyzed condensation reactions.

Base-Catalyzed Knoevenagel/Aldol (B89426) Condensation Reactions

The reaction between an aldehyde or ketone and a compound with an active methylene (B1212753) group, catalyzed by a base, is known as the Knoevenagel condensation. A closely related and more general reaction is the Aldol condensation, which involves the reaction of an enolate with a carbonyl compound. The synthesis of this compound from 3-nitrobenzaldehyde (B41214) and cyclopentanone is a classic example of a Claisen-Schmidt condensation, a specific type of Aldol condensation between an aldehyde or ketone and a carbonyl compound lacking an α-hydrogen.

In this reaction, a base, typically sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), deprotonates the α-carbon of cyclopentanone to form a reactive enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-nitrobenzaldehyde. The resulting aldol addition product, a β-hydroxy ketone, readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to yield the more stable, conjugated α,β-unsaturated ketone, this compound. The driving force for this dehydration is the formation of an extended conjugated system involving the benzene (B151609) ring, the double bond, and the carbonyl group.

The general mechanism is as follows:

Enolate Formation: The hydroxide ion removes a proton from the α-carbon of cyclopentanone.

Nucleophilic Attack: The cyclopentanone enolate attacks the carbonyl carbon of 3-nitrobenzaldehyde.

Protonation: The resulting alkoxide is protonated by a water molecule to form the aldol addition product.

Dehydration: The aldol product is deprotonated at the α-carbon, followed by the elimination of a hydroxide ion to form the final product.

Condensation Reactions with Substituted Benzaldehydes and Cyclopentanone

The Claisen-Schmidt condensation is a versatile reaction that can be employed with a wide variety of substituted benzaldehydes to produce a library of 2-benzylidenecyclopentanone (B176167) derivatives. The electronic nature of the substituent on the benzaldehyde (B42025) can influence the reaction rate. Electron-withdrawing groups, such as the nitro group in 3-nitrobenzaldehyde, increase the electrophilicity of the carbonyl carbon, thereby facilitating the nucleophilic attack by the cyclopentanone enolate and often leading to higher yields and faster reaction times compared to unsubstituted or electron-donating group-substituted benzaldehydes.

The reaction conditions for these condensations are generally mild, often conducted at room temperature or with gentle heating in a protic solvent like ethanol (B145695) or methanol. The choice of base and its concentration can also affect the outcome of the reaction, with stronger bases and higher concentrations potentially leading to side reactions.

Below is an illustrative table of typical reaction conditions for the synthesis of substituted 2-benzylidenecyclopentanones.

| Aldehyde | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 3-Nitrobenzaldehyde | NaOH | Ethanol | 25 | 4 | 85-95 |

| 4-Chlorobenzaldehyde | KOH | Methanol | 50 | 3 | 80-90 |

| 4-Methoxybenzaldehyde | NaOH | Ethanol | 25 | 6 | 75-85 |

| Benzaldehyde | KOH | Ethanol | 25 | 5 | 80-90 |

Nitration Strategies for Substituted Cyclopentanones

The introduction of the nitro group onto the aromatic ring can be achieved through two primary strategies: direct nitration of a pre-formed precursor or a stepwise synthesis utilizing a nitrated building block.

Direct Nitration of Precursor Arylidenecyclopentanones

One potential route to this compound is the direct nitration of 2-benzylidenecyclopentanone. This would involve treating 2-benzylidenecyclopentanone with a nitrating agent, typically a mixture of nitric acid and sulfuric acid. However, this approach presents several challenges. The enone system and the benzylic double bond are susceptible to oxidation and other side reactions under the harsh acidic conditions of nitration. Furthermore, the directing effects of the benzylidene group on the aromatic ring would lead to a mixture of ortho, meta, and para isomers, with the meta-isomer, the desired product, not necessarily being the major product. This would necessitate a difficult purification process to isolate the 3-nitro isomer. Due to these potential complications, this method is generally less favored.

Stepwise Synthesis via Nitrated Aldehyde Building Blocks

A more controlled and widely used approach is the stepwise synthesis that begins with a pre-nitrated aromatic aldehyde. In this strategy, 3-nitrobenzaldehyde is used as the starting material and is condensed with cyclopentanone as described in the classical condensation section. This method offers significant advantages over direct nitration. It avoids the potential for side reactions on the sensitive enone moiety and ensures that the nitro group is exclusively at the desired 3-position on the aromatic ring. This regiochemical control is a key benefit, leading to a cleaner reaction and a higher yield of the specific desired product, this compound, without the need for complex isomer separation. This stepwise approach is the preferred and more rational synthetic route.

Advanced and Green Synthetic Protocols

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. These "green" approaches aim to reduce waste, minimize the use of hazardous solvents, and lower energy consumption.

Several advanced and green protocols have been applied to Claisen-Schmidt condensations and are applicable to the synthesis of this compound.

Solvent-Free Synthesis: One of the simplest green chemistry approaches is to perform the reaction without a solvent. This can be achieved by grinding the solid reactants (3-nitrobenzaldehyde, cyclopentanone, and a solid base like NaOH) together in a mortar and pestle. This mechanochemical approach often leads to high yields in very short reaction times and simplifies the work-up procedure, as the product can often be isolated by simple washing with water.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates. In the context of the Claisen-Schmidt condensation, microwave heating can dramatically reduce the reaction time from hours to minutes. This is due to the efficient and uniform heating of the reaction mixture. Microwave-assisted synthesis of nitro-substituted chalcones has been reported with excellent yields.

Ultrasound-Assisted Synthesis: Sonication, the use of ultrasound, can also enhance reaction rates and yields in heterogeneous reactions. The acoustic cavitation generated by ultrasound can lead to better mixing and mass transfer, promoting the reaction at the solid-liquid interface when a solid base is used.

Use of Alternative Catalysts: Research has also focused on replacing traditional bases with more environmentally benign or recyclable catalysts. This includes the use of solid-supported catalysts, phase-transfer catalysts, and ionic liquids. For instance, ionic liquids can serve as both the solvent and the catalyst, and they can often be recycled, reducing waste.

The following table summarizes some green synthetic approaches for similar condensation reactions.

| Method | Catalyst/Conditions | Reactants | Time | Yield (%) |

| Solvent-Free | Solid NaOH, grinding | 4-Chlorobenzaldehyde, Cyclohexanone (B45756) | 10 min | 95 |

| Microwave | 40% NaOH (aq) | Substituted benzaldehydes, Acetophenones | 60-120 sec | 90-98 |

| Ultrasound | KOH | Benzaldehyde, Acetone (B3395972) | 30 min | 88 |

Organocatalyzed Approaches for Stereoselective Synthesis

The development of asymmetric organocatalysis has provided powerful tools for the enantioselective synthesis of chiral molecules. In the context of this compound, organocatalysis offers a direct route to enantiomerically enriched products through the asymmetric aldol condensation of 3-nitrobenzaldehyde and cyclopentanone.

Pyrrolidine-Mediated Condensations

Secondary amines, particularly those based on the pyrrolidine (B122466) scaffold, are among the most successful organocatalysts for asymmetric aldol reactions. These catalysts operate via an enamine-based mechanism, activating the ketone component towards nucleophilic attack on the aldehyde. The stereochemical outcome of the reaction is controlled by the chiral environment created by the catalyst.

The asymmetric aldol reaction between acetone and various substituted benzaldehydes has been studied using (S)-proline-based organocatalysts. These catalysts, easily prepared from (S)-proline, have demonstrated the ability to induce moderate enantioselectivities. mdpi.com For instance, in the reaction of acetone with 4-nitrobenzaldehyde (B150856), a proline-based catalyst provided the aldol product with a notable enantiomeric excess (ee). The formation of the R enantiomer is generally favored, resulting from the attack of the enamine on the re-face of the aldehyde's carbonyl group. mdpi.com

A proposed model for this stereochemical induction suggests a transition state where the catalyst, through hydrogen bonding, directs the approach of the electrophile. The flexibility and steric bulk of the catalyst's structure play a crucial role in the degree of enantiomeric discrimination. mdpi.com While specific data for the reaction between 3-nitrobenzaldehyde and cyclopentanone using simple pyrrolidine is not extensively detailed in the provided results, the principles established with analogous systems are directly applicable. The reaction is expected to proceed through a similar enamine intermediate, with the stereoselectivity being dependent on the specific chiral pyrrolidine derivative employed as the catalyst.

Application of Recyclable Catalysts

A key aspect of sustainable chemistry is the development of catalysts that can be easily recovered and reused without a significant loss of activity. In the field of organocatalysis, this has led to the design of various supported and recyclable catalysts.

Linear amino acids, such as L-alanine, L-serine, L-valine, and L-arginine, have been covalently supported on graphene sheets and utilized as heterogeneous organocatalysts for asymmetric aldol reactions between cyclohexanone and various aldehydes in water. These catalysts have shown good stability and could be recycled by simple filtration for up to five runs without a significant decrease in their catalytic efficiency. Notably, the reaction with m-nitrobenzaldehyde exhibited high yields and excellent enantioselectivity, which was attributed to the presence of the electron-withdrawing nitro group.

| Catalyst | Substrate 1 | Substrate 2 | Yield (%) | ee (%) |

| Graphene-supported L-alanine | Cyclohexanone | m-Nitrobenzaldehyde | High | Excellent |

| Graphene-supported L-serine | Cyclohexanone | m-Nitrobenzaldehyde | High | Excellent |

| Graphene-supported L-valine | Cyclohexanone | m-Nitrobenzaldehyde | High | Excellent |

| Graphene-supported L-arginine | Cyclohexanone | m-Nitrobenzaldehyde | High | Excellent |

| Table 1: Performance of Graphene-Supported Amino Acid Catalysts in the Asymmetric Aldol Reaction of Cyclohexanone and m-Nitrobenzaldehyde. |

Another approach involves the use of silica-supported organocatalysts and polymer-supported organocatalysts. These materials offer the advantages of easy separation from the reaction mixture and potential for reuse. For example, silica (B1680970) gel supported pyrrolidine-based chiral ionic liquids have been investigated for the Michael addition of cyclohexanone to β-nitrostyrene, demonstrating the potential for these supported systems in asymmetric transformations. While specific examples for the synthesis of this compound are not detailed, the successful application of these recyclable catalysts in similar aldol and Michael reactions highlights their potential for the target transformation.

Enzymatic Catalysis in Related Compound Synthesis (e.g., Umpolung Strategies)

Enzymatic catalysis offers a green and highly selective alternative to traditional chemical methods. While direct enzymatic synthesis of this compound is not prominently reported, related strategies, such as enzymatic umpolung, have been explored for the formation of carbon-carbon bonds in similar molecular frameworks.

Umpolung, or the reversal of polarity of a functional group, is a powerful concept in organic synthesis. Recently, an enzymatic approach using immobilized transaminase CV2025 has been reported to catalyze an umpolung conjugate addition reaction. nih.gov This method facilitates the nucleophilic addition of a 2-(nitrophenyl)-N-(trifluoromethyl)imine to cyclopentanone, yielding a complex imine derivative in up to 78% yield without the need for transition metals or chemical catalysts. nih.gov This demonstrates the potential of enzymes to mediate reactions that are traditionally in the realm of organometallic or organocatalysis.

Furthermore, a chemoenzymatic strategy combining N-heterocyclic carbene (NHC)-catalyzed umpolung (specifically a Stetter reaction) with a ketoreductase-catalyzed dynamic kinetic resolution has been developed for the synthesis of γ-lactones. nih.gov This sequential, one-pot process highlights the compatibility of combining chemical and enzymatic catalytic cycles to achieve highly enantio- and diastereo-enriched products. nih.gov Although not a direct synthesis of the target chalcone, these examples of enzymatic umpolung showcase the future potential for developing biocatalytic routes to α,β-unsaturated ketones and their derivatives under mild and sustainable conditions.

Solvent-Free and Energy-Efficient Synthetic Conditions

In recent years, there has been a significant push towards developing synthetic methodologies that are more environmentally friendly. This includes the use of solvent-free reaction conditions and energy-efficient activation methods like microwave irradiation.

The Claisen-Schmidt condensation, the classical method for synthesizing chalcones, can be effectively performed under solvent-free conditions. mdpi.comscispace.com For instance, the reaction of various benzaldehydes and acetophenones has been achieved by grinding the reactants with solid sodium hydroxide using a mortar and pestle, often resulting in high yields and purity. mdpi.comtandfonline.com This method is particularly successful for chalcones with higher melting points. mdpi.com A study on the solvent-free Claisen-Schmidt reaction of cycloalkanones with substituted benzaldehydes using 20 mol% of solid NaOH and grinding for 5 minutes resulted in excellent yields (96–98%) of the corresponding α,α'-bis(substituted-benzylidene)cycloalkanones. researchgate.net

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. The microwave-assisted Claisen-Schmidt condensation of various aldehydes with acetone has been shown to produce benzalacetones selectively and in good yields. nih.govnih.gov For example, the reaction of 4-nitrobenzaldehyde with acetone under microwave irradiation yielded the desired product, albeit with some product loss during work-up. nih.gov

A study on the microwave-assisted solvent-free synthesis of α,α′-bis(substituted benzylidene)cycloalkanones catalyzed by solid acid catalysts like SO42-/ZrO2 and B2O3/ZrO2 demonstrated the efficiency of this approach. tandfonline.com The reactions were completed within 15–20 minutes with good yields and purity of the products. tandfonline.com

| Aldehyde | Ketone | Catalyst | Conditions | Yield (%) |

| 4-Methylbenzaldehyde | Cyclohexanone | SO42-/ZrO2 | MW, solvent-free | Good |

| Various aromatic aldehydes | Cyclopentanone/Cyclohexanone | NaOH (solid) | Grinding, solvent-free | 96-98 |

| 4-Nitrobenzaldehyde | Acetone | NaOH (aq) | MW | 46 |

| Table 2: Examples of Solvent-Free and Microwave-Assisted Synthesis of Chalcone Derivatives. tandfonline.comresearchgate.netnih.gov |

These solvent-free and energy-efficient methods offer significant advantages in terms of reduced waste, operational simplicity, and often, improved reaction outcomes, making them attractive alternatives for the synthesis of this compound.

Mechanistic Pathways of Formation

The formation of this compound from 3-nitrobenzaldehyde and cyclopentanone is a classic example of a base- or acid-catalyzed condensation reaction. The most common and direct pathway is the Aldol-dehydration sequence. However, related synthetic strategies involving enamine intermediates and Mannich-elimination sequences are also pertinent to the formation of similar α,β-unsaturated ketones.

Enamines are key reactive intermediates in organic synthesis, serving as powerful nucleophiles. masterorganicchemistry.com They are typically formed from the reaction of a ketone or aldehyde with a secondary amine. utripoli.edu.ly In the context of synthesizing benzylidene cyclopentanones, an enamine-based pathway offers an alternative to the direct enolate-mediated reaction.

The formation of an enamine from cyclopentanone involves the reaction with a secondary amine, such as pyrrolidine or morpholine, under mild acid catalysis. masterorganicchemistry.comresearchgate.net The mechanism proceeds through the formation of a carbinolamine intermediate, which then dehydrates to yield the enamine. The nitrogen atom's lone pair of electrons delocalizes into the double bond, significantly increasing the nucleophilicity of the α-carbon. masterorganicchemistry.com

This nucleophilic enamine can then react with an electrophile, such as 3-nitrobenzaldehyde. The attack of the enamine's α-carbon on the carbonyl carbon of the aldehyde forms a new carbon-carbon bond, leading to an iminium ion intermediate. Subsequent hydrolysis of the iminium ion regenerates the ketone and eliminates the secondary amine, yielding the aldol addition product. This intermediate can then undergo dehydration to form the final α,β-unsaturated ketone, this compound.

While the direct aldol condensation is more common for this specific synthesis, the enamine pathway is a well-established method for the α-alkylation and acylation of ketones. masterorganicchemistry.com

The most direct and widely employed method for the synthesis of this compound is the Claisen-Schmidt condensation, a type of mixed aldol condensation. sigmaaldrich.com This reaction involves the base-catalyzed reaction between an aldehyde lacking α-hydrogens (3-nitrobenzaldehyde) and a ketone containing α-hydrogens (cyclopentanone). scribd.com

The mechanism under basic conditions proceeds as follows:

Enolate Formation: A base, typically hydroxide, abstracts an acidic α-hydrogen from cyclopentanone to form a resonance-stabilized enolate ion. libretexts.orglibretexts.org

Nucleophilic Attack: The nucleophilic enolate ion attacks the electrophilic carbonyl carbon of 3-nitrobenzaldehyde, forming a tetrahedral alkoxide intermediate. libretexts.org

Protonation: The alkoxide intermediate is protonated by a water molecule (formed in the initial deprotonation step) to yield a β-hydroxy ketone, the aldol addition product. libretexts.org

Dehydration: Under the reaction conditions, particularly with heating, the β-hydroxy ketone readily undergoes dehydration. libretexts.org A base removes an α-hydrogen, forming an enolate, which then eliminates the β-hydroxyl group as a hydroxide ion. This elimination is facilitated by the formation of a stable, conjugated π-system. sigmaaldrich.comlibretexts.org

The final product is the α,β-unsaturated ketone, this compound. The formation of the conjugated system provides the thermodynamic driving force for the dehydration step. libretexts.org

| Step | Description | Key Intermediates |

| 1 | Enolate Formation | Cyclopentanone enolate |

| 2 | Nucleophilic Attack | Tetrahedral alkoxide |

| 3 | Protonation | β-hydroxy ketone |

| 4 | Dehydration | Enone (final product) |

This interactive data table summarizes the key steps in the Aldol-Dehydration sequence.

The Mannich reaction is a three-component condensation involving an active hydrogen compound (like a ketone), an aldehyde (often formaldehyde), and a primary or secondary amine. nih.gov The product is a β-amino-carbonyl compound known as a Mannich base. While not a direct route to this compound, Mannich-elimination sequences are relevant in the synthesis of α,β-unsaturated ketones.

In a related synthesis, a Mannich base can be prepared from cyclopentanone, formaldehyde (B43269), and a secondary amine (e.g., dimethylamine) to form 2-(dimethylaminomethyl)cyclopentanone. This Mannich base can then be alkylated. Subsequent elimination of the amine via a Hofmann elimination or by heating can generate an α,β-unsaturated ketone.

More directly, Mannich bases have been synthesized from pre-formed 2-benzylidenecyclopentanones. nih.gov For instance, the reaction of 2-benzylidenecyclopentanone with formaldehyde and dimethylamine (B145610) leads to the formation of 2-benzylidene-5-(dimethylaminomethyl)cyclopentanone. nih.gov While this demonstrates the reactivity of the cyclopentanone ring in a Mannich reaction, it is a derivatization rather than a formation pathway for the core benzylidene cyclopentanone structure.

Reactivity and Derivatization Studies

The presence of the α,β-unsaturated ketone functionality makes this compound a versatile precursor for the synthesis of various organic compounds, particularly fused heterocyclic systems and polymers.

The electron-deficient double bond and the carbonyl group in 2-benzylidenecyclopentanone derivatives serve as excellent electrophilic sites for reactions with various nucleophiles, leading to the formation of diverse heterocyclic structures. oalib.com

Pyrimidinones: Fused pyrimidinone systems can be synthesized from α,β-unsaturated ketones through reactions with ureas or thioureas. For instance, the reaction of a benzylidene cyclopentanone derivative with thiourea (B124793) in the presence of a base can lead to the formation of a pyrimidine-2-thione derivative. This reaction typically proceeds via a Michael addition of the urea (B33335)/thiourea to the enone, followed by intramolecular cyclization and dehydration.

Pyrans: The synthesis of fused pyran derivatives can be achieved through the reaction of 2-benzylidenecyclopentanone with active methylene compounds like malononitrile (B47326). oalib.com This reaction, often conducted in the presence of a base like piperidine, proceeds via a Michael addition of the malononitrile carbanion to the enone, followed by intramolecular cyclization and tautomerization to yield a stable dihydropyran derivative.

Thiophenes: The Gewald reaction is a classical method for the synthesis of 2-aminothiophenes. This reaction involves the condensation of a ketone, an α-cyano ester (or related active methylene compound), and elemental sulfur in the presence of a base. oalib.com While typically applied to simple ketones, variations of this reaction can be adapted for α,β-unsaturated ketones to construct thiophene (B33073) rings fused to the cyclopentane (B165970) core. Another approach involves the reaction of the enone with a sulfur nucleophile, followed by cyclization and oxidation. For example, 3-nitrothiophenes have been used to construct thieno[3,2-b]thiophenes through nucleophilic aromatic substitution with thiolates, demonstrating the utility of nitro-substituted heterocycles in forming fused systems. mdpi.com

| Heterocycle | Reagents | General Mechanism |

| Pyrimidinone | Urea/Thiourea | Michael addition, cyclization, dehydration |

| Pyran | Malononitrile | Michael addition, cyclization, tautomerization |

| Thiophene | Sulfur, active methylene nitrile | Gewald reaction (condensation, cyclization) |

This interactive data table outlines the synthesis of various fused heterocyclic systems from benzylidene cyclopentanone precursors.

The conjugated system of benzylidene cyclopentanone derivatives makes them suitable monomers for polymerization reactions, leading to polymers with interesting electronic and optical properties.

A notable example is the synthesis of poly[2,5-bis(3-nitrobenzylidene)cyclopentanone sulphide]. kpi.ua In this process, 2,5-bis(p-chloro-m-nitrobenzylidene)cyclopentanone is polymerized with sodium sulfide (B99878) in N-methylpyrrolidone. kpi.ua The resulting polymer is a conjugated organic material with potential applications as a conducting polymer. kpi.ua The electrical conductivity of this new polysulphide polymer was found to be approximately 3.2 x 10⁻³ ohm⁻¹ cm⁻¹ at 390 K. kpi.ua

Furthermore, benzylidene cyclopentanone derivatives have been investigated as photoinitiators in two-photon polymerization (TPP). nih.govresearchgate.net These molecules can absorb light and generate radical species that initiate the polymerization of monomers, allowing for the fabrication of complex 3D micro- and nanostructures. nih.gov For example, a methyl methacrylate (B99206) derivative of 2,5-bis(4-(dimethylamino)benzylidene) cyclopentanone has been studied for its enhanced intersystem crossing, which leads to increased radical generation for initiating polymerization. nih.govresearchgate.net

Photochemical Transformations and Cyclization Pathways of Oxime Derivatives

The introduction of an oxime group (C=N-OH) at the carbonyl position of the cyclopentanone ring creates derivatives with distinct photochemical reactivity. These oxime derivatives of related diarylcyclopentenones are known to undergo photochromic transformations, which involve reversible cyclization reactions upon irradiation with light. rsc.orgresearchgate.net

Upon exposure to UV light, the open-ring form of these diarylethene-type compounds can undergo a 6π-electrocyclization reaction to form a thermally stable closed-ring isomer. researchgate.net This process is often reversible, with the closed-ring form reverting to the open-ring form upon irradiation with visible light. The introduction of the oxime functionality into the cyclopentene (B43876) ring has a notable impact on these switching characteristics, particularly on the thermal stability of the isomers. rsc.org

Another potential photochemical pathway for cycloketoximes involves the photocatalyzed cleavage of the C-C bond adjacent to the oxime group. researchgate.net These reactions are initiated by the formation of iminyl radicals upon photoexcitation, which can then lead to ring-opening reactions, providing a pathway for further chemical modifications. researchgate.net

Formation of Schiff Bases and Other Imine Derivatives

The carbonyl group of this compound is susceptible to nucleophilic attack by primary amines, leading to the formation of imines, commonly known as Schiff bases. ekb.eg This reaction is a fundamental transformation in organic chemistry for converting ketones into C=N bonded structures. youtube.commasterorganicchemistry.com

The mechanism for Schiff base formation is a two-step process involving addition and then elimination. chemijournal.com It is typically catalyzed by a trace amount of acid. researchgate.netlibretexts.org

Nucleophilic Addition: The reaction begins with the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the cyclopentanone ring. This is often preceded by the protonation of the carbonyl oxygen under acidic conditions, which enhances the electrophilicity of the carbonyl carbon. libretexts.org This addition step results in the formation of a tetrahedral intermediate known as a carbinolamine. jmchemsci.com

Dehydration: The carbinolamine intermediate is unstable and subsequently undergoes dehydration. The hydroxyl group is protonated by the acid catalyst to form a good leaving group (water). The lone pair of electrons on the nitrogen atom then helps to expel the water molecule, forming a C=N double bond. A final deprotonation step yields the neutral imine or Schiff base product and regenerates the acid catalyst. libretexts.org

Computational and Theoretical Chemistry Studies of 2 3 Nitrobenzylidene Cyclopentanone Systems

Analytical Methodologies for Structural Elucidation and Research Characterization of 2 3 Nitrobenzylidene Cyclopentanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 2-(3-Nitrobenzylidene)cyclopentanone, providing information on the chemical environment, connectivity, and spatial arrangement of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic, vinylic, and aliphatic protons. The chemical shifts (δ) are influenced by the electronic effects of the nitro group and the conjugated carbonyl system. The protons of the cyclopentanone (B42830) ring adjacent to the carbonyl group and the double bond will show characteristic multiplets. The vinylic proton, part of the benzylidene bridge, will appear as a singlet or a finely coupled multiplet. The protons on the 3-nitrophenyl group will display a complex splitting pattern typical of a substituted benzene (B151609) ring.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| Aromatic-H (C2'-H) | 8.2 - 8.4 | Singlet or Doublet | - |

| Aromatic-H (C4'-H) | 7.6 - 7.8 | Triplet | 7.5 - 8.0 |

| Aromatic-H (C5'-H) | 8.1 - 8.3 | Doublet | 7.5 - 8.0 |

| Aromatic-H (C6'-H) | 7.7 - 7.9 | Doublet | 7.5 - 8.0 |

| Vinylic-H | 7.4 - 7.6 | Singlet or Triplet | ~2 |

| Cyclopentanone-H (α to C=C) | 2.9 - 3.1 | Multiplet | - |

| Cyclopentanone-H (β to C=C) | 2.0 - 2.2 | Multiplet | - |

| Cyclopentanone-H (α to C=O) | 2.5 - 2.7 | Multiplet | - |

Note: Predicted values are based on the analysis of similar compounds and established NMR principles. Actual experimental values may vary.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. The carbonyl carbon of the cyclopentanone ring is expected to have the most downfield chemical shift. The carbons of the aromatic ring will appear in the aromatic region, with their shifts influenced by the electron-withdrawing nitro group. The vinylic carbons and the aliphatic carbons of the cyclopentanone ring will have characteristic resonances in the upfield region.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Cyclopentanone) | 195 - 205 |

| C-NO₂ (Aromatic) | 148 - 150 |

| C (Aromatic, attached to C=C) | 134 - 136 |

| CH (Aromatic) | 122 - 135 |

| C (Vinylic, attached to ring) | 138 - 142 |

| CH (Vinylic) | 130 - 135 |

| CH₂ (Cyclopentanone, α to C=C) | 26 - 28 |

| CH₂ (Cyclopentanone, β to C=C) | 24 - 26 |

| CH₂ (Cyclopentanone, α to C=O) | 33 - 35 |

Note: Predicted values are based on the analysis of similar compounds and established NMR principles. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by distinct absorption bands corresponding to the vibrations of its key functional groups.

The most prominent peaks include the strong stretching vibration of the conjugated carbonyl group (C=O) of the cyclopentanone ring, which is typically observed at a lower wavenumber than a non-conjugated ketone due to resonance. nih.govlibretexts.org The presence of the nitro group (NO₂) is confirmed by two strong stretching vibrations, one symmetric and one asymmetric. The spectrum also reveals C-H stretching vibrations for the aromatic and aliphatic protons, as well as C=C stretching for the aromatic ring and the exocyclic double bond.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |

| ~1715 - 1685 | Strong | Conjugated Carbonyl (C=O) | Stretching |

| ~1600 - 1585 | Medium | Aromatic C=C | Stretching |

| ~1540 - 1500 | Strong | Nitro (N-O) | Asymmetric Stretching |

| ~1350 - 1300 | Strong | Nitro (N-O) | Symmetric Stretching |

| ~3100 - 3000 | Medium-Weak | Aromatic C-H | Stretching |

| ~3000 - 2850 | Medium-Weak | Aliphatic C-H | Stretching |

| ~1640 | Medium | Alkene C=C | Stretching |

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound, with a molecular formula of C₁₂H₁₁NO₃, the expected molecular weight is approximately 217.22 g/mol . scbt.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight. The fragmentation pattern would likely involve cleavage of the bonds adjacent to the carbonyl group and within the benzylidene moiety. Common fragmentation pathways for ketones include α-cleavage, leading to the formation of acylium ions. libretexts.org The nitro group can also influence fragmentation, potentially leading to the loss of NO or NO₂.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Ion |

| 217 | [C₁₂H₁₁NO₃]⁺ (Molecular Ion) |

| 200 | [M - OH]⁺ |

| 187 | [M - NO]⁺ |

| 171 | [M - NO₂]⁺ |

| 143 | [C₁₁H₉O]⁺ |

| 115 | [C₉H₇]⁺ |

| 102 | [C₇H₄O]⁺ |

| 76 | [C₆H₄]⁺ |

Note: The relative abundance of these fragments can provide further structural insights.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This provides an empirical formula, which, when combined with the molecular weight from mass spectrometry, confirms the molecular formula. For this compound (C₁₂H₁₁NO₃), the theoretical elemental composition can be calculated.

Interactive Data Table: Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

| Carbon | C | 12.01 | 12 | 144.12 | 66.35 |

| Hydrogen | H | 1.01 | 11 | 11.11 | 5.12 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 6.45 |

| Oxygen | O | 16.00 | 3 | 48.00 | 22.09 |

| Total | 217.24 | 100.00 |

Experimental values obtained from combustion analysis should closely match these calculated percentages to verify the stoichiometry and purity of the synthesized compound.

Thermal Analysis Techniques (e.g., Differential Thermal Analysis, Thermogravimetry) for Polymer Characterization

While thermal analysis techniques such as Differential Thermal Analysis (DTA) and Thermogravimetry (TGA) can be applied to the monomer, they are particularly crucial for characterizing polymers derived from this compound. These analyses provide information about the thermal stability, decomposition profile, and phase transitions of the resulting polymeric materials.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For a polymer containing the this compound moiety, the TGA curve would indicate the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of residual mass at high temperatures. This data is vital for determining the upper service temperature and thermal stability of the polymer.

Differential Thermal Analysis (DTA): DTA measures the temperature difference between a sample and an inert reference as a function of temperature. This technique can detect physical and chemical changes that are accompanied by a change in enthalpy, such as melting, crystallization, and glass transitions. For a semi-crystalline polymer, DTA would show endothermic peaks corresponding to melting and exothermic peaks for crystallization. For amorphous polymers, a change in the baseline indicates the glass transition temperature (Tg).

In the context of polymers derived from related nitrobenzylidene compounds, studies have shown that these polymers can exhibit good thermal stability. For instance, poly[2,5-bis(3-nitrobenzylidene)cyclopentanone sulphide] has been reported to start decomposing at 440°C. vscht.cz

X-ray Analysis for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide detailed information about its molecular conformation, bond lengths, bond angles, and intermolecular interactions in the solid state.

The crystal structure would reveal the planarity of the conjugated system and the dihedral angle between the phenyl ring and the cyclopentanone moiety. The presence of the nitro group can influence the crystal packing through intermolecular interactions such as C-H···O hydrogen bonds and π-π stacking. mdpi.com Analysis of the crystal structure of related compounds, such as (2E,6E)-2,6-bis(3-nitrobenzylidene)cyclohexanone, shows that the nitro-substituted phenyl rings can adopt specific orientations to accommodate crystal packing forces. researchgate.net Such studies on analogous structures suggest that the cyclopentanone ring in this compound would likely adopt an envelope or twist conformation.

Catalysis Research in the Synthesis and Transformations of 2 3 Nitrobenzylidene Cyclopentanone

Homogeneous and Heterogeneous Catalysis in Condensation Reactions

The Claisen-Schmidt condensation is the cornerstone reaction for the synthesis of 2-(3-nitrobenzylidene)cyclopentanone. This reaction can be effectively catalyzed by both homogeneous and heterogeneous systems, each presenting distinct advantages and challenges.

Homogeneous Catalysis: Traditionally, the synthesis is performed using homogeneous base catalysts, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in a protic solvent like ethanol (B145695). nih.govresearchgate.net These catalysts are highly effective in promoting the deprotonation of cyclopentanone (B42830) to form a reactive enolate, which then attacks the carbonyl carbon of 3-nitrobenzaldehyde (B41214). Acid catalysts, such as hydrogen chloride (HCl) or Brønsted acidic ionic liquids, can also be employed, although base catalysis is more common. sci-hub.stresearchgate.net While homogeneous catalysts offer high reaction rates and yields, they pose significant challenges in product purification and catalyst recovery, often leading to corrosive waste streams. google.comrsc.org

Heterogeneous Catalysis: To overcome the limitations of homogeneous systems, significant research has focused on developing solid, heterogeneous catalysts. These materials are easily separated from the reaction mixture, can often be regenerated and reused, and contribute to more environmentally benign processes. nih.gov A wide array of materials have been investigated for the Claisen-Schmidt condensation, which are directly applicable to the synthesis of this compound.

Key classes of heterogeneous catalysts include:

Metal-Organic Frameworks (MOFs): MOFs, such as those based on iron, copper, or aluminum, have been shown to be effective and reusable catalysts. researchgate.net Their high surface area and tunable acidic or basic sites make them promising candidates. For instance, magnetic core-shell nanocatalysts like Fe3O4@ZIF-8 offer high yields (85-95%) and facile magnetic separation for recycling. google.com

Layered Double Hydroxides (LDHs): LDHs, also known as hydrotalcite-like materials, and their derived mixed oxides function as solid base catalysts. mdpi.commdpi.com Nanocomposites of LDHs with materials like reduced graphene oxide (rGO) have demonstrated improved catalytic properties due to better dispersion and accessibility of active sites. mdpi.com

Solid Oxides and Clays: Simple metal oxides (e.g., MgO) and natural clay-based materials modified to have both acidic and basic sites have been successfully used. mdpi.commdpi.com These catalysts are often low-cost and robust.

Supported Catalysts: Active species can be immobilized on inert supports. Examples include alkali metal salts on silica (B1680970), which act as strong solid bases, and heteropoly acids supported on SiO2, which serve as reusable solid acid catalysts. nacatsoc.org

The table below summarizes the performance of various catalytic systems applicable to the synthesis of this compound.

| Catalyst Type | Catalyst Example | Reaction Conditions | Yield/Conversion | Key Advantages |

| Homogeneous Base | Solid NaOH (20 mol%) | Solvent-free, grinding, 5 min | 96–98% | High yield, rapid reaction |

| Heterogeneous MOF | Fe3O4@ZIF-8 | Ethanol, 2-6 h, 25-100 °C | 85–95% | Magnetic recovery, reusable |

| Heterogeneous LDH | MgFeAl-LDH (calcined) | Solvent-free, 120 °C, 2 h | 93% conversion | High conversion, solvent-free |

| Heterogeneous Clay | SO3H-APG | Solvent-free, 150 °C, 4 h | 85.5% conversion | Stable, reusable, acid-base sites |

Organocatalysis: Mechanism and Scope Expansion

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. For this compound and its derivatives, organocatalysis offers pathways to chiral molecules and expands the scope of possible transformations.

Mechanism of Synthesis and Transformation: In the context of α,β-unsaturated ketones, chiral secondary amines like proline and its derivatives are common organocatalysts. mdpi.com The catalytic cycle typically involves two main activation modes:

Enamine Catalysis: The organocatalyst reacts with a ketone (the nucleophile) to form a chiral enamine intermediate. This enamine is more nucleophilic than the ketone itself and can react with an electrophile, such as an aldehyde or another Michael acceptor.

Iminium Catalysis: The catalyst reacts with an α,β-unsaturated carbonyl compound (the electrophile) to form a chiral iminium ion. This activation lowers the LUMO of the enone, making it more susceptible to attack by a nucleophile. nii.ac.jp

For the synthesis of this compound, enamine catalysis would be the primary pathway. For subsequent transformations, where the synthesized compound acts as the electrophile, iminium catalysis is key.

Scope Expansion: The real power of organocatalysis lies in its ability to facilitate complex, stereocontrolled reactions using this compound as a starting material. The electron-withdrawing nitro group enhances the electrophilicity of the β-carbon, making it an excellent substrate for conjugate addition (Michael addition) reactions.

Asymmetric Michael Additions: A wide range of nucleophiles, including malonates, nitroalkanes, and thiols, can be added to the double bond in a highly enantioselective manner using chiral organocatalysts like diarylprolinol silyl (B83357) ethers or thiourea-based catalysts. mdpi.commdpi.comresearchgate.net This allows for the creation of new stereocenters with high precision.

Cascade Reactions: Organocatalysis enables tandem or cascade reactions where multiple bonds are formed in a single operation. For example, a Michael addition can be followed by an intramolecular aldol (B89426) reaction or cyclization, rapidly building molecular complexity. mdpi.combeilstein-journals.org These strategies have been used to synthesize functionalized chromenes and other heterocyclic systems. beilstein-journals.org

| Organocatalyst Type | Example Catalyst | Transformation | Substrate |

| Chiral Secondary Amine | Diphenylprolinol silyl ether | Iminium Activation | α,β-Unsaturated Ketones |

| Chiral Thiourea (B124793) | (R,R)-DPEN-Thiourea | Michael Addition | Cycloketones + Nitroalkenes |

| Chiral Squaramide | Squaramide-based catalyst | Michael Addition | Cyclopentane-1,2-dione + Oxindoles |

Enzymatic Catalysis: Biocatalytic Pathways to Derivatives

Biocatalysis utilizes enzymes to perform chemical transformations with exceptional selectivity and under mild, environmentally friendly conditions. While the direct enzymatic synthesis of this compound is not widely reported, enzymes offer powerful pathways for converting it into valuable derivatives.

Enzymatic Transformations of the Chalcone (B49325) Scaffold: The α,β-unsaturated ketone core is susceptible to several enzymatic modifications. Enoate reductases (EREDs), for instance, can selectively reduce the carbon-carbon double bond to yield the corresponding saturated ketone. nih.gov This reaction is often highly stereoselective, producing a chiral product from an achiral precursor. Other enzymes, such as chalcone isomerases, can catalyze the cyclization of related chalcone structures to form flavanones. nih.gov

Modification of the Nitro Group: The nitro group on the aromatic ring is a key functional handle for biocatalytic modification. A significant area of research is the reduction of aromatic nitro compounds to the corresponding amines, which are versatile synthetic intermediates. thieme-connect.de This transformation can be achieved using nitroreductase enzymes. researchgate.net These enzymes often use cofactors like NADH or FMN, and efficient cofactor recycling systems are crucial for practical applications. researchgate.net The resulting aminobenzylidene derivative opens up a vast chemical space for further functionalization.

Other Biocatalytic Reactions:

Hydroxylation: Cytochrome P450 monooxygenases can introduce hydroxyl groups onto the aromatic rings, increasing polarity and providing new sites for conjugation.

Glycosylation: Glycosyltransferases can attach sugar moieties to hydroxylated derivatives, a common strategy in nature to improve the solubility and bioavailability of compounds. nih.gov

The table below outlines potential biocatalytic routes for derivatization.

| Enzyme Class | Transformation | Potential Product from this compound |

| Enoate Reductase (ERED) | C=C double bond reduction | 2-(3-Nitrobenzyl)cyclopentanone |

| Nitroreductase | Nitro group reduction | 2-(3-Aminobenzylidene)cyclopentanone |

| Cytochrome P450 | Aromatic hydroxylation | Hydroxylated derivatives |

| Glycosyltransferase | Glycosylation (of hydroxylated derivative) | Glycoside derivatives |

Catalyst Design, Optimization, and Recyclability Studies

The practical application of any catalytic process hinges on the design of efficient, robust, and reusable catalysts. Significant research efforts are dedicated to improving catalysts for the synthesis and transformation of compounds like this compound.

Catalyst Design and Optimization: The design of advanced catalysts focuses on enhancing activity, selectivity, and stability. For heterogeneous catalysts used in Claisen-Schmidt condensations, key strategies include:

Creating Bifunctional Sites: Catalysts with both acidic and basic sites can cooperatively activate both the ketone and aldehyde, accelerating the reaction. Materials like SO3H-functionalized attapulgite (B1143926) (SO3H-APG) exemplify this approach. mdpi.com

Nanostructuring: Creating nanocomposite materials, such as LDH-graphene hybrids, increases the surface area and prevents the agglomeration of active sites, leading to improved performance. mdpi.com

Post-Synthetic Modification (PSM): This technique is particularly relevant for MOFs, where the organic linkers or metal nodes can be chemically modified after the framework has been synthesized. For example, amine-functionalized MOFs can be altered to introduce chiral moieties, turning them into asymmetric catalysts. rsc.orgrsc.org

Magnetic Functionalization: Incorporating a magnetic core (e.g., Fe3O4) into a catalyst allows for simple and efficient recovery using an external magnet, which is highly desirable for large-scale processes. google.com

Optimization involves systematically studying reaction parameters such as temperature, solvent, catalyst loading, and reactant ratios to maximize yield and selectivity while minimizing energy consumption and side reactions. nih.govmdpi.com

Recyclability Studies: A critical measure of a heterogeneous catalyst's utility is its ability to be reused over multiple cycles without a significant loss of performance. Recyclability is a hallmark of sustainable "green" chemistry. rjpn.org

MgZnAl-LDH catalysts used for the Claisen-Schmidt condensation of cyclohexanone (B45756) and benzaldehyde (B42025) were tested for three consecutive runs, showing a decrease in conversion of less than 4%, confirming their stability. mdpi.com

Aluminum-based MOFs (CAU-1-NH2) used in Knoevenagel condensations were shown to be reusable with no significant drop in activity. rsc.org

Magnetic Fe3O4@ZIF-8 catalysts solve the recovery problem inherent in many traditional catalysts and can be effectively recycled. google.com

The following table presents data on the recyclability of catalysts relevant to this chemistry.

| Catalyst | Reaction | Cycle 1 Conversion/Yield | Cycle 3 Conversion/Yield | Cycle 5 Conversion/Yield |

| cLDH-MgZnAl-TMAH-CP | Claisen-Schmidt Condensation | >90% | ~88% | - |

| SO3H-APG | Aldol Condensation | 85.5% | - | >80% |

| CAU-1-NH2 | Knoevenagel Condensation | ~100% | ~98% | ~97% |

Synthetic Applications and Future Research Trajectories

Role as a Versatile Synthetic Intermediate and Building Block

2-(3-Nitrobenzylidene)cyclopentanone, as a derivative of the chalcone (B49325) family, is a highly versatile building block in organic synthesis. nih.gov The electron-withdrawing nature of the nitro group further enhances the electrophilicity of the β-carbon of the enone system, making it an excellent substrate for various nucleophilic addition reactions. This reactivity is fundamental to its role in the synthesis of a diverse range of organic compounds.

One of the primary applications of chalcone-like compounds is in the synthesis of heterocyclic systems, which are core structures in many pharmaceutically active compounds. For instance, the reaction of α,β-unsaturated ketones with hydrazine (B178648) derivatives is a well-established method for the preparation of pyrazolines. Similarly, condensation with urea (B33335) or thiourea (B124793) can yield pyrimidine (B1678525) or pyrimidine-thione derivatives, respectively.

The reactivity of this compound as a Michael acceptor is a key feature of its utility. It can react with a wide array of nucleophiles, including malonates, β-ketoesters, and enamines, in conjugate addition reactions. This allows for the formation of new carbon-carbon bonds and the introduction of further functional complexity, paving the way for the synthesis of intricate molecular frameworks.

Below is an interactive data table summarizing some potential heterocyclic syntheses using this compound as a precursor.

| Reagent | Resulting Heterocycle | Reaction Type |

| Hydrazine Hydrate | 3-(3-Nitrophenyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[c]pyrazole | Cyclocondensation |

| Thiourea | 4-(3-Nitrophenyl)-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidine-2(3H)-thione | Cyclocondensation |

| Guanidine | 2-Amino-4-(3-nitrophenyl)-4,5,6,7-tetrahydrocyclopenta[d]pyrimidine | Cyclocondensation |

Precursors for Advanced Polymeric Materials Research

The presence of a polymerizable double bond and functional groups that can be further modified makes benzylidene cyclopentanone (B42830) derivatives attractive monomers for the synthesis of advanced polymeric materials. Research has demonstrated that related compounds, such as 2,5-bis(m-nitrobenzylidene)cyclopentanone, can serve as monomers for the synthesis of novel polymers with interesting properties.

For example, a polysulphide polymer has been synthesized through the polymerization of 2,5-bis(p-chloro-m-nitrobenzylidene)cyclopentanone with sodium sulfide (B99878). The resulting polymer, poly[2,5-bis(3-nitrobenzylidene)cyclopentanone sulphide], was found to be a deep brown powder with semiconducting properties. This highlights the potential of nitrobenzylidene cyclopentanone derivatives in the development of new conductive polymers. The nitro group, in this context, can influence the electronic properties of the final polymer.

Future research in this area could focus on the synthesis of a variety of polymers derived from this compound. This could include the preparation of homopolymers or its use as a co-monomer with other vinyl compounds to tune the mechanical, thermal, and electronic properties of the resulting materials. The potential applications for such polymers could range from organic electronics to specialty coatings.

Development of New Reaction Methodologies

The unique electronic and steric properties of this compound make it an interesting substrate for the development of new synthetic methodologies. The field of asymmetric catalysis, for instance, could benefit from using this compound as a prochiral substrate to develop new enantioselective reactions. Organocatalysis, in particular, has seen significant advancements in the asymmetric functionalization of α,β-unsaturated ketones.

New cascade reactions could also be designed using this compound as a starting material. A cascade reaction, where multiple bonds are formed in a single operation, is a highly efficient strategy in organic synthesis. The combination of the enone functionality and the nitro group offers multiple reaction sites that could be sequentially addressed under a single set of reaction conditions. For example, a Michael addition followed by an intramolecular cyclization could be envisioned.

Furthermore, the development of novel catalytic systems could be explored using this compound as a benchmark substrate. The efficiency and selectivity of new catalysts for conjugate additions, cycloadditions, or other transformations of α,β-unsaturated ketones could be evaluated using this compound. The development of such new methodologies would not only expand the synthetic utility of this specific compound but also contribute to the broader field of organic chemistry. stanford.edu

Sustainable Chemistry Approaches in Chemical Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of organic compounds to minimize environmental impact. bookpi.orgmdpi.comrasayanjournal.co.inchemrxiv.orgresearchgate.net The synthesis of this compound, typically achieved through a Claisen-Schmidt condensation of 3-nitrobenzaldehyde (B41214) and cyclopentanone, is amenable to several sustainable chemistry approaches.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating. rasayanjournal.co.in The Claisen-Schmidt condensation can be efficiently carried out under microwave irradiation, often in the absence of a solvent or using green solvents like water or ethanol (B145695).

Solvent-Free Reactions: Performing reactions without a solvent minimizes waste and reduces the environmental hazards associated with volatile organic compounds. The condensation to form this compound can be conducted under solvent-free conditions, for instance, by grinding the reactants together, sometimes with a solid catalyst.

Use of Heterogeneous Catalysts: Replacing homogeneous catalysts with solid, reusable catalysts simplifies product purification and reduces waste. Various solid bases or acid catalysts can be employed for the Claisen-Schmidt condensation, which can be easily recovered by filtration and reused in subsequent reactions.

The following table summarizes some green chemistry approaches applicable to the synthesis of this compound.

| Green Chemistry Approach | Description | Potential Advantages |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate the reaction. | Reduced reaction times, higher yields, cleaner products. rasayanjournal.co.in |

| Solvent-Free Conditions | Reactants are mixed directly without a solvent. | Reduced waste, lower environmental impact, simplified workup. |

| Heterogeneous Catalysis | Use of a solid, reusable catalyst. | Easy catalyst recovery and reuse, reduced waste streams. |

| Use of Green Solvents | Employing environmentally benign solvents like water or ethanol. | Reduced toxicity and environmental impact compared to traditional organic solvents. |

By adopting these sustainable practices, the synthesis of this compound can be made more environmentally friendly and economically viable, aligning with the modern imperatives of chemical research and production. bookpi.orgmdpi.comrasayanjournal.co.inchemrxiv.orgresearchgate.net

Q & A

Basic Research Questions

Q. What is the standard synthetic protocol for preparing 2-(3-nitrobenzylidene)cyclopentanone, and how can reaction conditions be optimized?

- Answer : The compound is synthesized via Claisen-Schmidt condensation between cyclopentanone and 3-nitrobenzaldehyde under basic conditions. Evidence from oxime derivative synthesis (e.g., 2-(3-hydroxybenzylidene)cyclopentanone) suggests using ethanol or methanol as solvents with catalytic NaOH or KOH at reflux (60–80°C) for 4–6 hours . Yield optimization may involve adjusting stoichiometry (e.g., 1:1.2 ketone:aldehyde ratio) and monitoring reaction progress via TLC. Post-reaction neutralization with dilute HCl and purification via recrystallization (e.g., ethanol/water) are critical .

Q. How can spectroscopic techniques (IR, NMR) confirm the structure of this compound?

- Answer :

- IR : Look for characteristic C=O stretch (~1700 cm⁻¹) of the cyclopentanone ring and NO₂ asymmetric/symmetric stretches (~1520 and 1340 cm⁻¹) from the nitro group. The absence of aldehyde C=O (~2800–2720 cm⁻¹) confirms complete condensation .

- ¹H NMR : Expect a singlet for the α,β-unsaturated ketone proton (δ 7.5–8.0 ppm), aromatic protons from the nitrobenzylidene group (δ 7.5–8.5 ppm), and cyclopentanone ring protons (δ 1.8–2.5 ppm) .

Q. What are the key reactivity patterns of this compound in nucleophilic addition or reduction reactions?

- Answer : The α,β-unsaturated ketone moiety undergoes Michael addition with nucleophiles (e.g., amines, thiols) at the β-carbon. For example, oxime derivatives can be synthesized via hydroxylamine addition, as shown for analogous compounds (e.g., 2-(3-t-butylbenzylidene)cyclopentanone oxime, IR: ~3284 cm⁻¹ for N-OH) . Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding 2-(3-aminobenzylidene)cyclopentanone, a precursor for further functionalization .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the tautomeric behavior or biological activity of this compound derivatives?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model keto-enol tautomerism by comparing energy barriers between tautomeric forms. Molecular docking studies (e.g., AutoDock Vina) against target proteins (e.g., urease) may predict binding affinities, as demonstrated for Mannich base derivatives of cyclopentanone . Experimental validation via X-ray crystallography (e.g., SHELX refinement ) or enzyme inhibition assays is recommended to confirm computational predictions .

Q. What strategies resolve contradictions in reported catalytic efficiencies for cyclopentanone condensation reactions?

- Answer : Discrepancies in catalytic activity (e.g., acid vs. base catalysts) can arise from solvent polarity, substrate steric effects, or competing side reactions (e.g., aldol self-condensation). Systematic studies comparing homogeneous (e.g., NaOH) and heterogeneous catalysts (e.g., Mg-Al hydrotalcite) under controlled conditions (temperature, solvent) are critical. For example, base catalysts in polar aprotic solvents (DMF) may favor higher yields of α,β-unsaturated ketones .

Q. How do steric and electronic effects of substituents on the benzylidene ring influence the photophysical properties of this compound?

- Answer : Electron-withdrawing groups (e.g., -NO₂) enhance conjugation, red-shifting UV-Vis absorption maxima (~350–400 nm). Steric hindrance from bulky substituents (e.g., -t-butyl) may reduce planarity, decreasing molar absorptivity. Comparative studies with derivatives like 2-(3-hydroxybenzylidene)cyclopentanone (λmax ~320 nm) can quantify these effects . Time-dependent DFT (TD-DFT) simulations provide further insights into excited-state behavior.

Methodological Guidance

Q. What are best practices for characterizing tautomeric equilibria in solution for α,β-unsaturated cyclopentanones?

- Answer : Use variable-temperature NMR (VT-NMR) in DMSO-d₆ or CDCl₃ to monitor keto-enol equilibria. For example, enol content increases at lower temperatures due to stabilization of intramolecular H-bonding. IR spectroscopy in solid vs. solution states (KBr pellet vs. ATR) can detect tautomer-dependent shifts (e.g., C=O vs. C-O stretches) .

Q. How to design enantioselective syntheses of chiral derivatives from this compound?

- Answer : Employ asymmetric catalysis (e.g., chiral organocatalysts like proline derivatives) for Michael additions. For example, (2S,3R)-2-allyl-3-furyl cyclopentanone was synthesized using enantioselective allylation strategies . Chiral HPLC or circular dichroism (CD) can validate enantiomeric excess (ee) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.